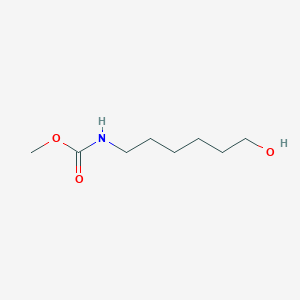

Methyl (6-hydroxyhexyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (6-hydroxyhexyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

Methyl (6-hydroxyhexyl)carbamate is being investigated as a potential drug candidate due to its biological activities. Carbamates have been recognized for their role in drug design, particularly as enzyme inhibitors. Research indicates that this compound may interact with specific biological macromolecules, such as proteins and nucleic acids, which can elucidate its mechanism of action and therapeutic effects .

Enzyme Inhibition Studies

The compound's structure allows it to potentially inhibit various enzymes, making it a candidate for treating diseases linked to enzyme dysfunction. For instance, studies have shown that similar carbamates can inhibit nitric oxide synthase (iNOS), suggesting applications in inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, making it useful for synthesizing more complex molecules . The stability of the carbamate moiety contributes to its utility in peptide synthesis and as a protecting group for amines and amino acids .

Peptidomimetics Development

In medicinal chemistry, the compound can be used to create peptidomimetics—molecules that mimic the structure and function of peptides but offer improved stability and bioavailability. This is particularly relevant for developing drugs targeting specific biological pathways .

Agrochemicals

Insecticides and Herbicides

Carbamates, including this compound, are often employed in agrochemical formulations due to their effectiveness as insecticides and herbicides. The compound's ability to interact with biological systems allows it to disrupt pest physiology, making it valuable for agricultural applications .

Cosmetic Applications

Skin Lightening Agents

Research has indicated that carbamate compounds can be utilized in cosmetic formulations aimed at skin and hair lightening. This compound may play a role in these formulations by influencing melanin metabolism or catabolism . This application highlights the compound's versatility beyond traditional pharmaceutical uses.

Case Study 1: Anti-inflammatory Applications

In vivo studies using derivatives of this compound have demonstrated reductions in inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor (TNF) in animal models. These findings suggest potential therapeutic applications in managing inflammatory disorders.

Case Study 2: Erectile Dysfunction Treatment

Research involving compounds related to this compound has shown improvements in erectile function in animal models. This suggests that the compound may have implications for treating erectile dysfunction through anti-inflammatory mechanisms.

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development & enzyme inhibition | Potential treatment for inflammatory diseases |

| Organic Synthesis | Building block for complex molecules | Versatile reactions; stability in peptide synthesis |

| Agrochemicals | Insecticides & herbicides | Effective pest control |

| Cosmetics | Skin lightening agents | Influences melanin metabolism |

Propiedades

Número CAS |

163361-15-7 |

|---|---|

Fórmula molecular |

C8H17NO3 |

Peso molecular |

175.23 g/mol |

Nombre IUPAC |

methyl N-(6-hydroxyhexyl)carbamate |

InChI |

InChI=1S/C8H17NO3/c1-12-8(11)9-6-4-2-3-5-7-10/h10H,2-7H2,1H3,(H,9,11) |

Clave InChI |

BRRXCRIHYUFJMA-UHFFFAOYSA-N |

SMILES |

COC(=O)NCCCCCCO |

SMILES canónico |

COC(=O)NCCCCCCO |

Sinónimos |

Carbamic acid, (6-hydroxyhexyl)-, methyl ester (9CI) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.